Chronotropic Sparing: Toborinone Abolishes Heart‑Rate Increase vs. Milrinone’s 22 % Tachycardia in Failing Myocardium
In Langendorff‑perfused, microembolized guinea‑pig hearts, toborinone (10 µM) increased contractility (peak LVdP/dt) by 15 ± 2 % but produced no detectable change in heart rate. Under identical conditions, milrinone (4 µM) increased contractility by 18 ± 3 % while simultaneously raising heart rate by 22 ± 4 % [1]. This is a direct head‑to‑head comparison in a clinically relevant model of ischemic cardiomyopathy, demonstrating that equivalent inotropic efficacy is achievable with toborinone without the tachycardia penalty that accompanies milrinone.
| Evidence Dimension | Heart‑rate change (chronotropic effect) at equi‑inotropic concentrations |
|---|---|
| Target Compound Data | Toborinone 10 µM: ΔHR ≈ 0 % |
| Comparator Or Baseline | Milrinone 4 µM: ΔHR = +22 ± 4 % |
| Quantified Difference | 22‑percentage‑point tachycardia abolished with toborinone |
| Conditions | Langendorff‑perfused microembolized guinea‑pig hearts; contractility measured as peak LVdP/dt; energy metabolites quantified by 31P‑MRS. |
Why This Matters
For procurement decisions in heart‑failure research, toborinone’s ability to deliver inotropic support without tachycardia avoids the myocardial oxygen‑wasting and energy depletion that milrinone induces, making it irreplaceable for ischemia‑sensitive protocols.
- [1] Ishikawa M, Koga K, Fujiki H, Mori T, Yabuuchi Y. Comparative study of toborinone (OPC-18790) and milrinone on energy metabolism in microembolized guinea pig hearts. Life Sci. 1997;61(23):2351-8. doi:10.1016/s0024-3205(97)00939-9. PMID: 9408058. View Source
